

An In-Depth Technical Guide to Picric Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Picric acid*

Cat. No.: *B1683659*

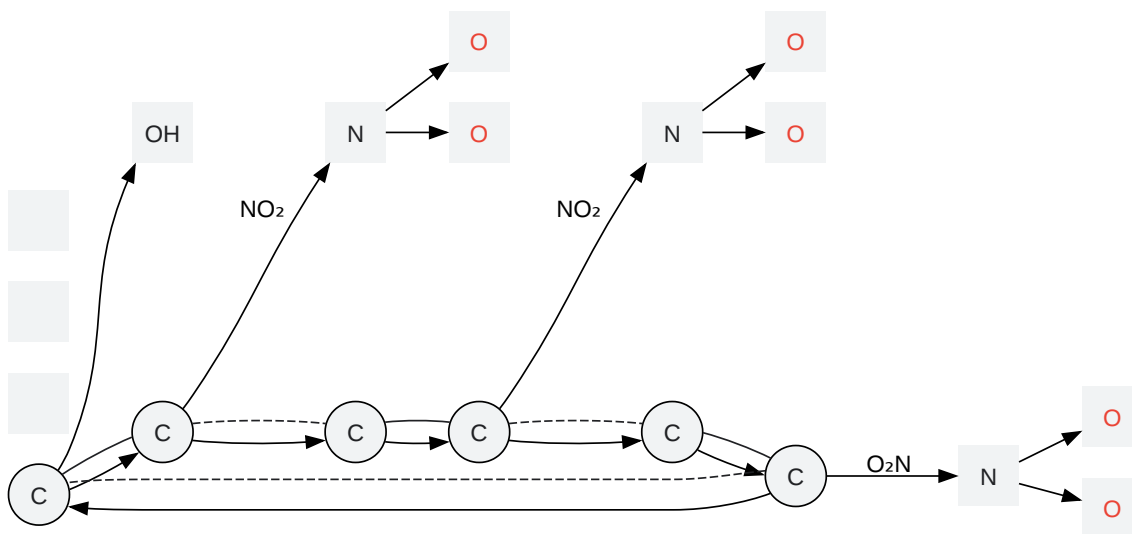
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Introduction

Picric acid, with the IUPAC name 2,4,6-trinitrophenol (TNP), is an organic compound with the formula $(\text{O}_2\text{N})_3\text{C}_6\text{H}_2\text{OH}$. The name "picric" is derived from the Greek word "pikros" (πικρός), meaning "bitter," which reflects its intense bitter taste. It presents as a yellow, odorless crystalline solid. Historically, it has been used in the manufacturing of explosives, as a yellow dye, an antiseptic, and for various laboratory applications, including as a staining agent and chemical reagent. While it has medicinal applications, its primary modern use is as an explosive, similar in power to TNT. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols for a technical audience.

Chemical Structure

Picric acid is a phenol derivative with three nitro groups ($-\text{NO}_2$) attached to the benzene ring at the ortho and para positions (carbons 2, 4, and 6) relative to the hydroxyl group ($-\text{OH}$). The presence of these three potent electron-withdrawing nitro groups significantly influences the compound's acidity and reactivity.



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Caption: Chemical structure of 2,4,6-trinitrophenol (**Picric Acid**).

Physicochemical and Toxicological Properties

The key quantitative properties of **picric acid** are summarized in the table below. Its high acidity for a phenol is a notable characteristic.

Property	Value	Reference(s)
IUPAC Name	2,4,6-trinitrophenol	
Synonyms	TNP, Picronic acid, Carbazotic acid	
Chemical Formula	C ₆ H ₃ N ₃ O ₇ or (O ₂ N) ₃ C ₆ H ₂ OH	
Molecular Weight	229.10 g/mol	
Appearance	Colorless to yellow solid/crystals	
Density	1.763 g/cm ³	
Melting Point	122.5 °C (252.5 °F)	
Boiling Point	> 300 °C (572 °F) - Explodes	
Acidity (pKa)	0.38	
Vapor Pressure	<1 mmHg at 20 °C	
Water Solubility	1.4 g / 100 g at 25 °C (Slightly soluble)	
Solubility in Organics	Soluble in alcohol, ether, chloroform, benzene	
OSHA PEL (TWA)	0.1 mg/m ³	
IDLH	75 mg/m ³	

Reactivity, Hazards, and Safety

Picric acid is a highly hazardous material, primarily due to its explosive nature, especially when dry. It is classified as a flammable solid when wetted with more than 30% water and a Class 1.1D explosive with less than 30% water.

Explosive Properties:

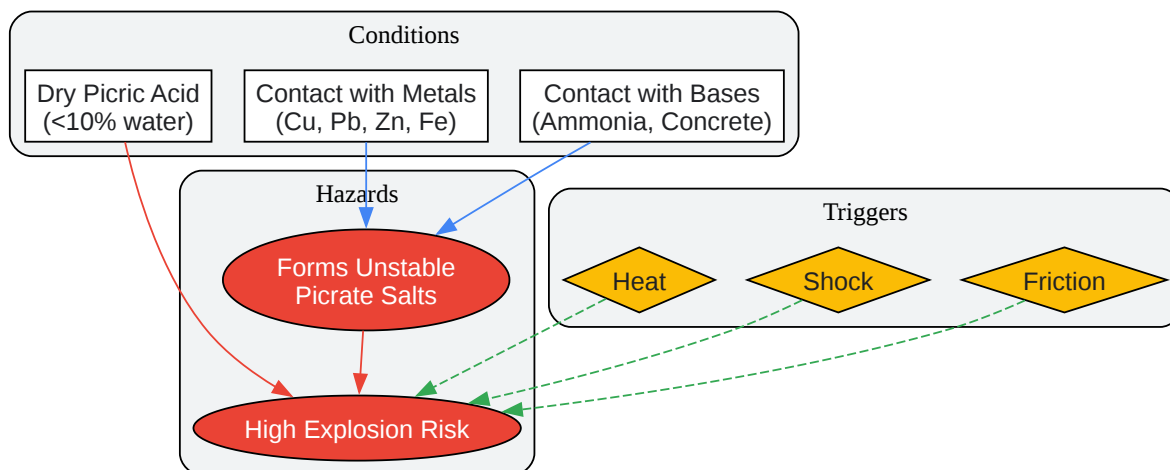
- Sensitivity: When dry (less than 10% water), **picric acid** is extremely sensitive to heat, shock, and friction. It can detonate if heated above 300°C.
- Detonation Velocity: It has a high detonation velocity of 7,350 m/s.
- Picrate Salt Formation: **Picric acid** readily forms salts, known as picrates, upon contact with many metals (such as copper, lead, zinc, iron, and mercury), as well as with bases, ammonia, and concrete. These picrate salts are often significantly more sensitive and explosive than **picric acid** itself.

Health Hazards: **Picric acid** is toxic if swallowed, inhaled, or absorbed through the skin. Chronic exposure can lead to liver and kidney damage.

- Skin/Eye Contact: It is a skin and eye irritant and can cause allergic skin reactions (sensitizer). Direct contact causes a characteristic yellow staining of the skin.
- Ingestion: Ingestion of 1-2 grams can cause severe poisoning, with symptoms including headache, nausea, vomiting, diarrhea, and potential damage to the liver and kidneys.
- Inhalation: Inhalation of dust can cause respiratory irritation and may lead to systemic poisoning.

Handling and Storage:

- Always keep **picric acid** wetted with at least 10% water to maintain its stability.
- Store in glass or plastic containers; never use metal containers or lids.
- Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.
- Avoid using metal spatulas for handling.
- Regularly inspect containers for dryness and rehydrate as necessary. Dispose of stock that is over two years old.



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Caption: Logical relationship of conditions leading to **picric acid** hazards.

Experimental Protocols

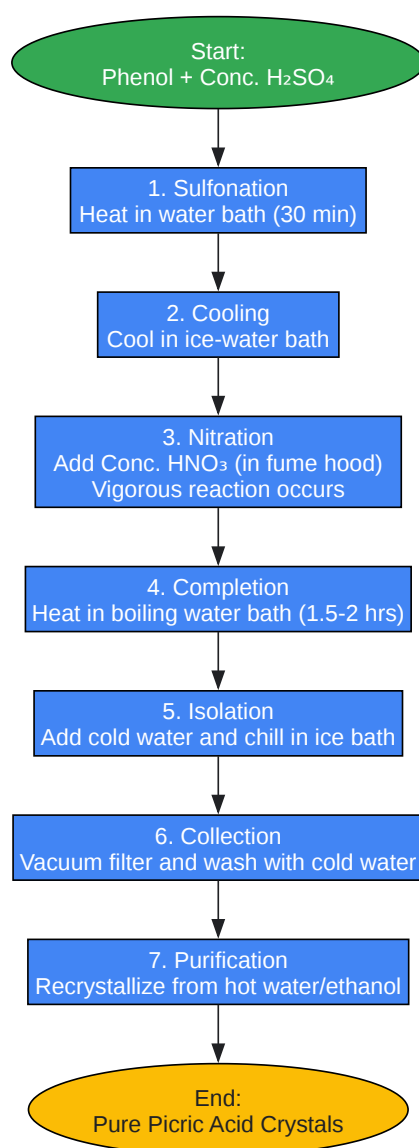
Synthesis of Picric Acid from Phenol

A common laboratory method for synthesizing **picric acid** involves the sulfonation of phenol followed by nitration. Direct nitration of phenol is generally avoided as it leads to the formation of tars and other side products.

Methodology:

- Sulfonation:
 - Reagents: Phenol, concentrated sulfuric acid.
 - Procedure: 4 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a flask. The mixture, which is exothermic, is then heated in a water bath for approximately 30 minutes to facilitate the formation of phenol-4-sulfonic acid. The flask is then cooled thoroughly in an ice-water bath.
- Nitration:

- Reagents: Phenol-4-sulfonic acid mixture, concentrated nitric acid.
- Procedure: The cooled flask is placed in a fume hood. Approximately 15 mL of concentrated nitric acid is added immediately, and the contents are mixed by shaking for a few seconds. A vigorous reaction ensues, releasing red nitrous fumes.
- Completion and Isolation:
 - Procedure: Once the initial vigorous reaction subsides, the flask is heated in a boiling water bath for 1.5 to 2 hours with occasional shaking to complete the nitration. During this time, an oily layer initially forms and eventually converts to a yellow crystalline mass.
 - After heating, about 50-100 mL of cold water is added, and the mixture is chilled in an ice bath to precipitate the **picric acid** crystals.
- Purification:
 - Procedure: The crude product is collected via vacuum filtration and washed thoroughly with cold water until the washings are free of acid. The product can be further purified by recrystallization from a hot alcohol-water mixture or boiling water. Pure **picric acid** forms pale yellow needles with a melting point of 122.5 °C.



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Caption: Experimental workflow for the synthesis of **picric acid** from phenol.

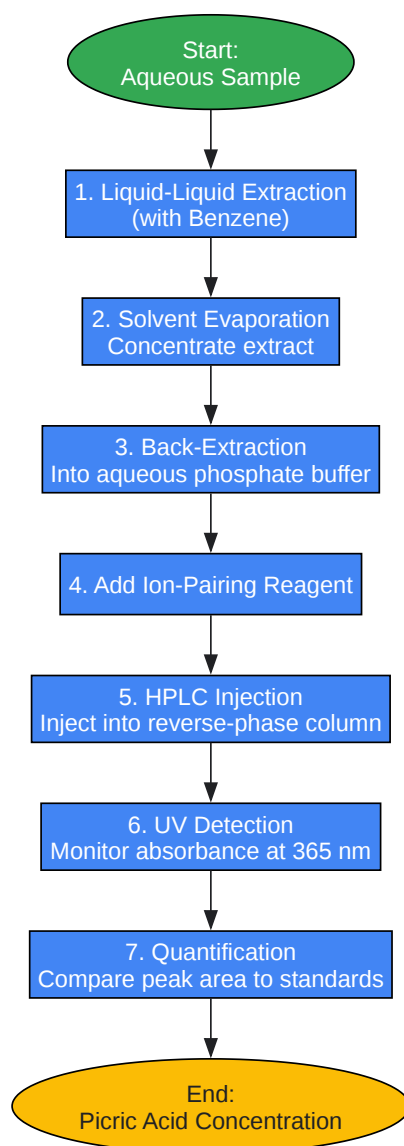
Analytical Protocol: Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for the quantitative analysis of **picric acid** in aqueous samples.

Methodology Overview: A method for determining **picric acid** in water involves ion-pair chromatography on a reverse-phase column under isocratic conditions.

- Sample Preparation (for trace analysis):

- An aqueous sample is acidified and extracted with benzene.
- The benzene extract is concentrated by evaporation.
- The concentrated extract is back-extracted into an aqueous phosphate buffer solution.
- An ion-pairing reagent is added to the final aqueous solution.
- Chromatographic Analysis:
 - Instrumentation: A standard HPLC system equipped with a UV detector is used.
 - Column: Reverse-phase column.
 - Detection: **Picric acid** absorbs strongly at 365 nm, which is used for detection.
 - Quantification: The sample's response is compared to that of a calibrated standard of **picric acid** to determine its concentration. This method can achieve a detection limit of 0.1 µg/L with the extraction procedure.



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Phone: (601) 213-4426
Email: info@benchchem.com